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molecular formula C7H8ClN B130927 2-Chlorobenzylamine CAS No. 89-97-4

2-Chlorobenzylamine

Cat. No. B130927
M. Wt: 141.6 g/mol
InChI Key: KDDNKZCVYQDGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960938

Procedure details

A 250 mL, round-bottomed, 3-necked flask was charged with 82.5 g of 20% aqueous potassium hydroxide and 20 g (73.6 mmol) of 2-chlorobenzylphthalimide. The reaction mixture was refluxed (bath temperature 130° C.) for 18.3 h with stirring, and then allowed to cool to room temperature. A mixture containing 50 mL of water and 50 mL of concentrated hydrochloric acid was then added dropwise and the reaction mixture was heated under reflux for a further 22.5 hours. The reaction mixture was then allowed to cool, and the cooled reaction mixture was filtered, and the collected solids were washed with 5×10 mL of water, and dried in a vacuum oven. NMR, IR and GC analysis indicated these to be mainly phthalic acid contaminated with 2-chlorobenzylphthalamic acid (11.2 g, 92%). The filtrate was rendered basic (pH 10) by the addition of potassium hydroxide pellets, and was then extracted with 4×100 mL of methylene chloride. After stripping of the solvent, a 98% yield (10.23 g) of 2-chlorobenzylamine was obtained (purity 99% by GC).
Quantity
82.5 g
Type
reactant
Reaction Step One
Name
2-chlorobenzylphthalimide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].ClC1C=CC=CC=1C[C:7]1[CH:17]=[CH:16][CH:15]=[C:9]2C([NH:12][C:13](=O)[C:8]=12)=O.[ClH:22]>O>[Cl:22][C:7]1[CH:17]=[CH:16][CH:15]=[CH:9][C:8]=1[CH2:13][NH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
82.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-chlorobenzylphthalimide
Quantity
20 g
Type
reactant
Smiles
ClC1=C(CC2=C3C(C(=O)NC3=O)=CC=C2)C=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
was then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 22.5 hours
Duration
22.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the collected solids were washed with 5×10 mL of water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
ADDITION
Type
ADDITION
Details
by the addition of potassium hydroxide pellets
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 4×100 mL of methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.23 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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